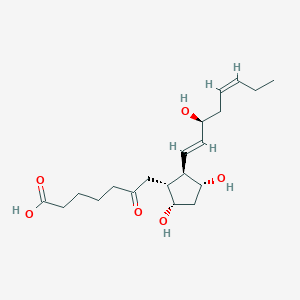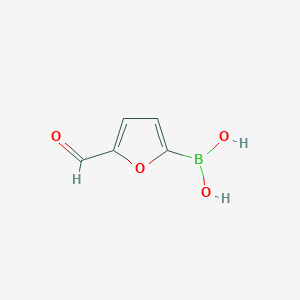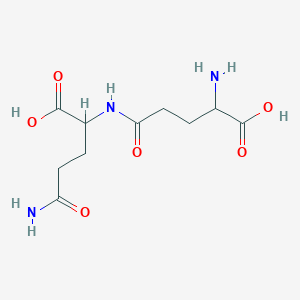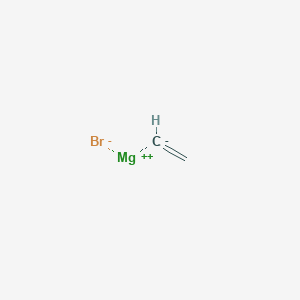
Bromure de vinylmagnésium
Vue d'ensemble
Description
Vinylmagnesium bromide, also known as bromoethenylmagnesium, is an organometallic compound with the chemical formula CH2=CHMgBr. It is a member of the Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds. Vinylmagnesium bromide is particularly valued for its reactivity and versatility in various chemical reactions.
Applications De Recherche Scientifique
Vinylmagnesium bromide has numerous applications in scientific research, including:
Organic Synthesis: It is used to synthesize a wide range of organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Material Science: It is employed in the preparation of advanced materials with specific properties.
Medicinal Chemistry: It is used in the synthesis of biologically active molecules and drug intermediates.
Industrial Chemistry: It is utilized in the large-scale production of chemicals and materials.
Mécanisme D'action
Target of Action
Vinylmagnesium bromide, also known as Bromoethenylmagnesium, is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic synthesis . They are generally represented by the formula RMgX, where R is an alkyl or aryl group, and X is a halide .
Mode of Action
Vinylmagnesium bromide, like other Grignard reagents, is highly reactive. It can react with a variety of electrophilic compounds, including carbonyl compounds, to form new carbon-carbon bonds . The carbon atom in the vinyl group of vinylmagnesium bromide is nucleophilic and can attack electrophilic carbon atoms in carbonyl compounds. This results in the formation of alcohols after the addition of water or another proton source .
Biochemical Pathways
The primary biochemical pathway involving vinylmagnesium bromide is the Grignard reaction . In this reaction, the vinylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbon atom in a carbonyl compound. This results in the formation of a new carbon-carbon bond, expanding the carbon skeleton of the molecule .
Pharmacokinetics
As a Grignard reagent, vinylmagnesium bromide is typically used in a laboratory setting for chemical synthesis It’s worth noting that Grignard reagents, including vinylmagnesium bromide, are generally sensitive to moisture and air, requiring careful handling and storage .
Result of Action
The primary result of the action of vinylmagnesium bromide is the formation of new carbon-carbon bonds. This allows for the synthesis of a wide range of organic compounds . For example, it can be used in the synthesis of 2-vinylchroman-4-ones by the conjugate addition with chromones in the presence of a Lewis acid .
Action Environment
The action of vinylmagnesium bromide is highly dependent on the environment. It is sensitive to moisture and air, and it can react violently with water . Therefore, it must be handled and stored under anhydrous and inert conditions . The reaction with vinylmagnesium bromide is typically carried out in an anhydrous solvent, such as tetrahydrofuran (THF), at low temperatures .
Analyse Biochimique
Biochemical Properties
Vinylmagnesium bromide is primarily used in the synthesis of various organic compounds . It is known to participate in Grignard reactions, which are a common method for forming carbon-carbon bonds . There is limited information available on its direct interaction with enzymes, proteins, or other biomolecules.
Cellular Effects
The cellular effects of Vinylmagnesium bromide are not well-studied. As a synthetic reagent, it is primarily used outside of biological systems. Any exposure of cells to Vinylmagnesium bromide should be avoided as it may cause harm due to its reactivity .
Molecular Mechanism
The molecular mechanism of Vinylmagnesium bromide primarily involves its role in the formation of carbon-carbon bonds in organic synthesis . It acts as a nucleophile, attacking electrophilic carbon atoms in the presence of a catalyst
Temporal Effects in Laboratory Settings
Vinylmagnesium bromide is typically used immediately upon preparation due to its reactivity and instability . It can form precipitates over time or under certain conditions, such as low temperature . These precipitates can be redissolved with gentle warming .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vinylmagnesium bromide is typically prepared by the reaction of vinyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reagent from reacting with moisture or oxygen. The general reaction is as follows:
CH2=CHBr+Mg→CH2=CHMgBr
Industrial Production Methods: In industrial settings, the preparation of vinylmagnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems to ensure the complete reaction of vinyl bromide with magnesium. The product is often supplied as a solution in THF or another suitable solvent to facilitate its handling and use in subsequent reactions.
Analyse Des Réactions Chimiques
Types of Reactions: Vinylmagnesium bromide undergoes a variety of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides and other electrophiles.
Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes, ketones, esters.
Electrophiles: Halides, epoxides.
Catalysts: Lewis acids such as zinc chloride or copper(I) iodide can be used to enhance the reactivity.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
Alkenes and Alkanes: Formed from coupling reactions.
Comparaison Avec Des Composés Similaires
Vinylmagnesium bromide can be compared with other similar compounds such as:
Vinylmagnesium chloride (CH2=CHMgCl): Similar reactivity but different halogen.
Allylmagnesium bromide (CH2=CHCH2MgBr): Contains an additional carbon atom in the alkyl chain.
Ethynylmagnesium bromide (CH≡CMgBr): Contains a triple bond instead of a double bond.
Uniqueness: Vinylmagnesium bromide is unique due to its high reactivity and versatility in forming carbon-carbon bonds. Its ability to participate in a wide range of reactions makes it a valuable reagent in organic synthesis.
Propriétés
IUPAC Name |
magnesium;ethene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3.BrH.Mg/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGJCSHZTFKPNO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=[CH-].[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883758 | |
| Record name | Magnesium, bromoethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
12-17% tetrahydrofuran solution: Brown liquid with an ether-like odor; [Alfa Aesar MSDS] | |
| Record name | Vinylmagnesium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21846 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1826-67-1 | |
| Record name | Magnesium, bromoethenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001826671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, bromoethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, bromoethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromovinylmagnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Vinylmagnesium bromide react with ketones?
A1: Vinylmagnesium bromide acts as a nucleophile, adding across the carbonyl group of ketones. This results in the formation of a new carbon-carbon bond, yielding tertiary alcohols. []
Q2: What factors influence the chemoselectivity of Vinylmagnesium bromide additions to ketones?
A2: Competing reactions such as α-hydride elimination (reduction) and deprotonation (enolization) can impact chemoselectivity. Factors like temperature, solvent, and the presence of additives (e.g., CeCl3, ZnCl2) can significantly influence the reaction pathway. []
Q3: What is the molecular formula and weight of Vinylmagnesium bromide?
A3: The molecular formula is C2H3BrMg, and its molecular weight is 131.26 g/mol. []
Q4: Can Vinylmagnesium bromide be used to introduce a vinyl group to α,β-unsaturated ketones?
A4: Yes, in the presence of Methylcopper, Vinylmagnesium bromide can participate in 1,4-addition reactions with α,β-unsaturated ketones, effectively introducing a vinyl group. []
Q5: Are there examples of Vinylmagnesium bromide reacting with substrates other than ketones?
A5: Yes, Vinylmagnesium bromide has been shown to react with:
- Imines: Leading to the formation of vinylaminodiol derivatives, which serve as intermediates in the synthesis of amino sugars and other biologically relevant molecules. [, ]
- Nitrosoarenes: Facilitating the synthesis of 2-(trimethylsilyl)indoles through a cyclization reaction. []
- Nitroarenes: Undergoing conjugate addition, highlighting the reagent's versatility in reacting with different functional groups. []
- Thioesters: Participating in a tandem acyl substitution/Michael addition sequence, providing a route to β-sulfanyl ketones. []
Q6: How does the choice of solvent affect Vinylmagnesium bromide reactions?
A6: The nature of the solvent plays a crucial role in the reactivity and selectivity of Vinylmagnesium bromide:
- Deep Eutectic Solvents (DESs): Emerging as greener alternatives, enabling reactions under milder conditions with potential for kinetic activation. []
- Water: While Vinylmagnesium bromide is generally incompatible with protic solvents, research suggests controlled reactivity in specific scenarios, highlighting the importance of careful solvent selection. [, ]
Q7: Why are low temperatures often required for reactions involving Vinylmagnesium bromide?
A7: Vinylmagnesium bromide exhibits high reactivity due to the polar carbon-magnesium bond. Low temperatures help control the reaction rate and minimize undesired side reactions, such as those arising from its strong nucleophilic character. []
Q8: What role does copper play in reactions involving Vinylmagnesium bromide?
A8: Copper(I) salts, often in catalytic amounts, can significantly alter the reactivity of Vinylmagnesium bromide, favoring 1,4-addition to α,β-unsaturated ketones over the typical 1,2-addition. [, ]
Q9: How does the presence of Lewis acids impact the stereoselectivity of Vinylmagnesium bromide additions?
A9: Lewis acids like LiBr, CeCl3, TiCl4, ZnBr2, and Et2AlCl can influence the facial selectivity in additions to cyclic ketones. The specific Lewis acid, substrate structure, and reaction conditions determine the diastereomeric outcome. []
Q10: Have computational methods been used to study Vinylmagnesium bromide?
A10: Yes, Density Functional Theory (DFT) calculations have been employed to understand the regioselectivity of Vinylmagnesium bromide additions to specific substrates like γ-alkoxycyclobutenones, providing valuable insights into reaction mechanisms. []
Q11: How do structural modifications of the vinyl group influence the reactivity of Vinylmagnesium bromide?
A11: Substituents on the vinyl group can significantly impact reactivity:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


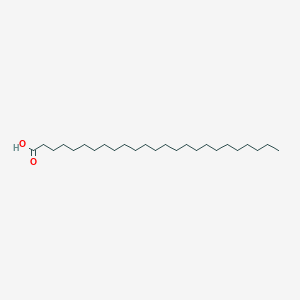
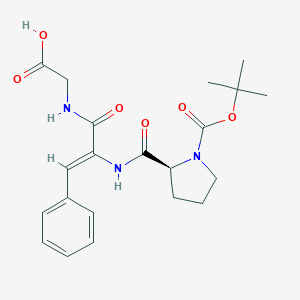
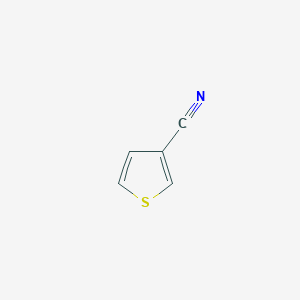
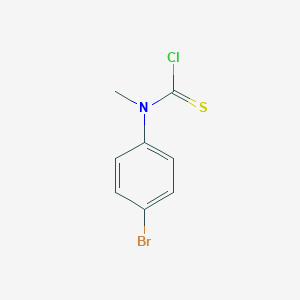
![N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine](/img/structure/B159137.png)
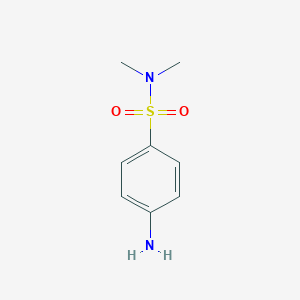
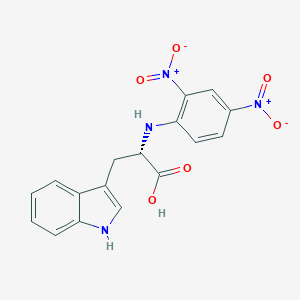
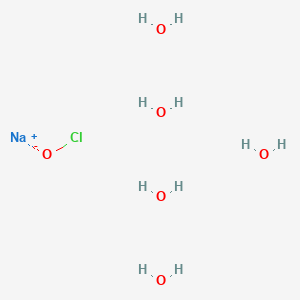
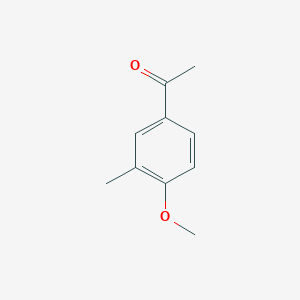
![Benzo[b]thiophene-7-carboxylic acid](/img/structure/B159143.png)
